molecular formula C20H23NO2 B1613551 4'-Methoxy-3-piperidinomethyl benzophenone CAS No. 898792-66-0

4'-Methoxy-3-piperidinomethyl benzophenone

Cat. No.: B1613551
CAS No.: 898792-66-0
M. Wt: 309.4 g/mol
InChI Key: GDPRKFPGCXGJNX-UHFFFAOYSA-N
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Description

4’-Methoxy-3-piperidinomethyl benzophenone is an organic compound with the molecular formula C20H23NO2 It is characterized by the presence of a methoxy group at the para position of the benzene ring, a piperidinomethyl group at the meta position, and a benzophenone core structure

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Methoxy-3-piperidinomethyl benzophenone typically involves the following steps:

    Formation of the Benzophenone Core: The benzophenone core can be synthesized through the Friedel-Crafts acylation of anisole with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Piperidinomethyl Group: The piperidinomethyl group can be introduced via a Mannich reaction, where the benzophenone is reacted with formaldehyde and piperidine under acidic conditions.

Industrial Production Methods

Industrial production methods for 4’-Methoxy-3-piperidinomethyl benzophenone may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and recycling of catalysts to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4’-Methoxy-3-piperidinomethyl benzophenone undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 4’-hydroxy-3-piperidinomethyl benzophenone.

    Reduction: The carbonyl group in the benzophenone core can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.

Major Products Formed

    Oxidation: 4’-Hydroxy-3-piperidinomethyl benzophenone.

    Reduction: 4’-Methoxy-3-piperidinomethyl benzohydrol.

    Substitution: Various substituted benzophenones depending on the nucleophile used.

Scientific Research Applications

4’-Methoxy-3-piperidinomethyl benzophenone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 4’-Hydroxy-3-piperidinomethyl benzophenone
  • 4’-Methoxy-3-morpholinomethyl benzophenone
  • 4’-Methoxy-3-piperidinomethyl acetophenone

Uniqueness

4’-Methoxy-3-piperidinomethyl benzophenone is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, while the piperidinomethyl group provides additional sites for interaction with biological targets.

Properties

IUPAC Name

(4-methoxyphenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c1-23-19-10-8-17(9-11-19)20(22)18-7-5-6-16(14-18)15-21-12-3-2-4-13-21/h5-11,14H,2-4,12-13,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDPRKFPGCXGJNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90643127
Record name (4-Methoxyphenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898792-66-0
Record name Methanone, (4-methoxyphenyl)[3-(1-piperidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898792-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Methoxyphenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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